Coenzyme Q8

Catalog No.
S622514
CAS No.
2394-68-5
M.F
C49H74O4
M. Wt
727.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coenzyme Q8

CAS Number

2394-68-5

Product Name

Coenzyme Q8

IUPAC Name

2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]cyclohexa-2,5-diene-1,4-dione

Molecular Formula

C49H74O4

Molecular Weight

727.1 g/mol

InChI

InChI=1S/C49H74O4/c1-36(2)20-13-21-37(3)22-14-23-38(4)24-15-25-39(5)26-16-27-40(6)28-17-29-41(7)30-18-31-42(8)32-19-33-43(9)34-35-45-44(10)46(50)48(52-11)49(53-12)47(45)51/h20,22,24,26,28,30,32,34H,13-19,21,23,25,27,29,31,33,35H2,1-12H3/b37-22+,38-24+,39-26+,40-28+,41-30+,42-32+,43-34+

InChI Key

ICFIZJQGJAJRSU-SGHXUWJISA-N

SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Synonyms

CoQ8; Ubiquinone 8; Ubiquinone-8; Coenzyme Q8 (E. coli); Ubiquinone-40; 2,3-Dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyl-2,6,10,14,18,22,26,30-dotriacontaoctaenyl]-2,5-cyclohexadiene-1,4-dione; 2,3-Dimethoxy-5-methyl-6-(3,7,11,15,19,23,27,31-octamethyl-2,6,10,14,18,22,26,30-dotriacontaoctaenyl)-p-benzoquinone; Ubiquinone 40; Ubiquinone 8; Ubiquinone Q8; (all-E)-2,3-Dimethoxy-5-methyl-6-(3,7,11,15,19,23,27,31-octamethyl-2,6,10,14,18,22,26,30-dotriacontaoctaenyl)-2,5-cyclohexadiene-1,4-dione

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

CoQ8 and Coenzyme Q Biosynthesis

Early research

Initially, CoQ8 was proposed to function as a protein kinase based on sequence similarities with other known kinases . However, further investigation revealed structural features in CoQ8 that hinder its ability to act as a traditional kinase .

Current understanding

Recent studies suggest that CoQ8 possesses ATPase activity, meaning it can hydrolyze ATP (adenosine triphosphate) to power its functions . This activity is believed to play a role in maintaining the stability of the CoQ biosynthetic complex and facilitating access to hydrophobic CoQ intermediates located within the mitochondrial inner membrane .

Further exploration

Research continues to elucidate the precise mechanism by which CoQ8 contributes to CoQ biosynthesis. This involves developing tools like chemical inhibitors that specifically target CoQ8 activity, allowing scientists to observe the resulting effects on CoQ production and cellular health .

CoQ8 and Human Disease

Mutations in the CoQ8 genes (COQ8A and COQ8B) have been linked to several human diseases, including:

  • Autosomal recessive cerebellar ataxia 2 (ARCA2): This neurodegenerative disorder affects balance, coordination, and speech. Mutations in COQ8A are a known cause of ARCA2 .
  • Steroid-resistant nephrotic syndrome (SRNS): This kidney disease involves excessive protein loss in the urine. Mutations in COQ8B are associated with some cases of SRNS .

Coenzyme Q8, also known as ubiquinone 8, is a lipid-soluble compound that plays a crucial role in the electron transport chain within cellular respiration. Its molecular formula is C49H74O4, and it is characterized by a long isoprenoid side chain, which contributes to its hydrophobic nature and ability to integrate into biological membranes. Coenzyme Q8 is particularly significant in bacteria, such as Escherichia coli, where it facilitates electron transfer processes and helps mitigate oxidative stress .

  • CoQ8 acts as a mobile electron carrier within the electron transport chain. It accepts electrons from a lower energy state molecule and donates them to a higher energy state molecule, facilitating the transfer of electrons and ultimately ATP production [].

The biosynthesis of coenzyme Q8 involves several key enzymatic reactions:

  • Hydroxylation: Hydroxyl groups are introduced at specific positions on the aromatic ring of coenzyme Q8.
  • Methylation: S-adenosylmethionine-dependent methyltransferases catalyze the addition of methyl groups to the compound.
  • Decarboxylation: Specific enzymes convert precursors into coenzyme Q8 through decarboxylation steps .

The entire biosynthetic pathway involves multiple enzymes, including UbiC, UbiD, UbiE, and UbiH, which work sequentially to transform simpler molecules into coenzyme Q8 .

Coenzyme Q8 serves several vital functions in biological systems:

  • Electron Transport: It acts as an electron carrier in the mitochondrial respiratory chain, facilitating ATP production.
  • Antioxidant Properties: Coenzyme Q8 helps protect cells from oxidative damage by neutralizing free radicals.
  • Gene Regulation: It may influence gene expression related to energy metabolism and stress responses .

Coenzyme Q8 can be synthesized through both natural biosynthetic pathways in microorganisms and chemical synthesis methods:

  • Microbial Fermentation: Utilizing E. coli or other bacteria that naturally produce coenzyme Q8 under specific growth conditions.
  • Chemical Synthesis: Laboratory methods involve multi-step organic synthesis techniques to construct the molecule from simpler precursors .

Coenzyme Q8 has various applications across different fields:

  • Nutraceuticals: Used as a dietary supplement for its potential health benefits, including improved energy levels and antioxidant support.
  • Pharmaceuticals: Investigated for its role in treating conditions related to mitochondrial dysfunction and oxidative stress.
  • Cosmetics: Incorporated into skincare products for its antioxidant properties .

Studies on coenzyme Q8 interactions reveal its importance in cellular processes:

  • Membrane Stabilization: It enhances the stability of lipid membranes, which is critical for maintaining cellular integrity.
  • Protein Interactions: Coenzyme Q8 interacts with various proteins involved in metabolic pathways, influencing their activity and stability .

Coenzyme Q8 shares structural and functional similarities with other ubiquinones but has unique characteristics that distinguish it:

Compound NameMolecular FormulaKey Features
Coenzyme Q10C59H100O4Longer side chain; more prevalent in human tissues; widely studied for health benefits.
Coenzyme Q9C50H80O4Intermediate structure; less common; similar functions in electron transport.
Menaquinone (Vitamin K2)C31H34O2Different side chain; primarily involved in blood coagulation rather than electron transport.

Coenzyme Q8's unique isoprenoid length and specific enzymatic pathways for its biosynthesis make it particularly suited for bacterial systems, whereas coenzyme Q10 is more relevant in mammalian physiology .

Purity

99% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

15.7

Boiling Point

782.9ºC at 760mmHg

UNII

CQA993F7P8

Wikipedia

Coenzyme q8

Use Classification

Lipids -> Prenol Lipids [PR] -> Quinones and hydroquinones [PR02] -> Ubiquinones [PR0201]

Dates

Modify: 2023-08-15
1: Xu W, Yang S, Zhao J, Su T, Zhao L, Liu J. Improving coenzyme Q8 production in
Escherichia coli employing multiple strategies. J Ind Microbiol Biotechnol. 2014
Aug;41(8):1297-303. doi: 10.1007/s10295-014-1458-8. Epub 2014 Jun 8. PubMed PMID:
24907944.


2: Jonassen T, Marbois BN, Faull KF, Clarke CF, Larsen PL. Development and
fertility in Caenorhabditis elegans clk-1 mutants depend upon transport of
dietary coenzyme Q8 to mitochondria. J Biol Chem. 2002 Nov 22;277(47):45020-7.
Epub 2002 Sep 24. PubMed PMID: 12324451.


3: Marchal D, Pantigny J, Laval JM, Moiroux J, Bourdillon C. Rate constants in
two dimensions of electron transfer between pyruvate oxidase, a membrane enzyme,
and ubiquinone (coenzyme Q8), its water-insoluble electron carrier. Biochemistry.
2001 Feb 6;40(5):1248-56. PubMed PMID: 11170450.
4: Donnarumma D, Golfieri G, Brier S, Castagnini M, Veggi D, Bottomley MJ, Delany
I, Norais N. Neisseria meningitis GNA1030 is a ubiquinone-8 binding protein.
FASEB J. 2015 Jun;29(6):2260-7. doi: 10.1096/fj.14-263954. Epub 2015 Feb 20.
PubMed PMID: 25713028.


5: Casutt MS, Nedielkov R, Wendelspiess S, Vossler S, Gerken U, Murai M, Miyoshi
H, Möller HM, Steuber J. Localization of ubiquinone-8 in the Na+-pumping
NADH:quinone oxidoreductase from Vibrio cholerae. J Biol Chem. 2011 Nov
18;286(46):40075-82. doi: 10.1074/jbc.M111.224980. Epub 2011 Sep 1. PubMed PMID:
21885438; PubMed Central PMCID: PMC3220545.


6: Tang M, Sperling LJ, Berthold DA, Nesbitt AE, Gennis RB, Rienstra CM.
Solid-state NMR study of the charge-transfer complex between ubiquinone-8 and
disulfide bond generating membrane protein DsbB. J Am Chem Soc. 2011 Mar
30;133(12):4359-66. doi: 10.1021/ja107775w. Epub 2011 Mar 4. PubMed PMID:
21375236; PubMed Central PMCID: PMC3103183.


7: White DC, Geyer R, Peacock AD, Hedrick DB, Koenigsberg SS, Sung Y, He J,
Löffler FE. Phospholipid furan fatty acids and ubiquinone-8: lipid biomarkers
that may protect dehalococcoides strains from free radicals. Appl Environ
Microbiol. 2005 Dec;71(12):8426-33. PubMed PMID: 16332831; PubMed Central PMCID:
PMC1317454.


8: Shibata H, Takahashi M, Yamaguchi I, Kobayashi S. Sulfide oxidation by gene
expressions of sulfide-quinone oxidoreductase and ubiquinone-8 biosynthase in
Escherichia coli. J Biosci Bioeng. 1999;88(3):244-9. PubMed PMID: 16232606.


9: Block LH, Georgopoulos A, Biemesderfer D, Herzog C, Kashgarian M, Sitaramam V.
Ubiquinone-8 stimulates phagocytosis in macrophages by modulation of the kinetics
of the Fc receptor. J Infect Dis. 1986 Feb;153(2):209-16. PubMed PMID: 3944478.


10: Knoell HE. Isolation of a soluble enzyme complex comprising the ubiquinone-8
synthesis apparatus from the cytoplasmic membrane of Escherichia coli. Biochem
Biophys Res Commun. 1979 Dec 14;91(3):919-25. PubMed PMID: 393264.

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